8-(Allyloxy)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern medicinal and chemical research. nih.govnih.govorientjchem.orgresearchgate.netfrontiersin.org Its versatile structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, leading to a wide array of pharmacological activities. nih.govbohrium.com Quinoline and its derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.govorientjchem.orgnih.gov This broad spectrum of activity has cemented the quinoline nucleus as a critical component in drug discovery and development. nih.govorientjchem.orgresearchgate.net The ability to easily modify the quinoline structure through various chemical reactions allows for the synthesis of a vast library of derivatives with enhanced therapeutic properties and reduced side effects. nih.govresearchgate.netresearchgate.net
Specific Research Interest in 8-Substituted Quinoline Derivatives
Among the various classes of quinoline derivatives, those substituted at the 8-position have garnered significant attention from the scientific community. researchgate.netnih.govresearchgate.net The strategic placement of different functional groups at this position can profoundly influence the molecule's biological activity and physicochemical properties. researchgate.netresearchgate.net Research has shown that 8-substituted quinolines are valuable precursors in the synthesis of compounds with potential applications as anticancer agents, anticonvulsants, and antihypertensives. researchgate.netnih.govjst.go.jp The nature of the substituent at the 8-position can modulate the compound's ability to chelate metal ions, a property that is often linked to its biological mechanism of action. chemicalbook.com This has led to extensive exploration of various 8-substituted quinolines in the development of new therapeutic agents and functional materials. researchgate.netnih.govresearchgate.netrsc.org
Contextualizing 8-(Allyloxy)quinoline within Quinoline Ether Chemistry
This compound belongs to the class of quinoline ethers, where an oxygen atom bridges the quinoline ring at the 8-position to an alkyl or aryl group. nih.govpublish.csiro.au The synthesis of quinoline ethers is a significant area of research, as these modifications can enhance the parent molecule's biological activity and provide new avenues for creating complex molecular architectures. nih.govpublish.csiro.au The "allyloxy" group in this compound is of particular interest due to the reactive nature of the allyl group. This functionality can participate in a variety of chemical transformations, making this compound a versatile building block in organic synthesis. ekb.eg The study of quinoline ethers, including this compound, contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds. nih.govpublish.csiro.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-prop-2-enoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h2-8H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKZWAWNHDVJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332729 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-26-8 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Allyloxy Quinoline and Analogous Structures
Direct O-Allylation Strategies for 8-Hydroxyquinoline (B1678124) Precursors
A common and straightforward method for synthesizing 8-(allyloxy)quinoline is the direct O-allylation of 8-hydroxyquinoline. This reaction falls under the category of Williamson ether synthesis, a widely used method for preparing ethers. tcichemicals.commasterorganicchemistry.comrichmond.edu In this process, the hydroxyl group of 8-hydroxyquinoline is deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an allyl halide, typically allyl bromide, in an SN2 reaction to form the ether linkage. masterorganicchemistry.comwikipedia.org
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the hydroxyl group. richmond.edu The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to avoid protonation of the alkoxide and facilitate the SN2 reaction. richmond.edufrancis-press.com
A general representation of this synthesis is as follows:
8-Hydroxyquinoline reacts with a base (e.g., NaH) in a suitable solvent (e.g., DMF).
The resulting 8-quinolinate anion then reacts with allyl bromide.
The final product, this compound, is obtained after an appropriate workup procedure.
It is important to note that while the alkoxide is a good nucleophile, it is also a strong base, which can lead to elimination reactions if secondary or tertiary alkyl halides are used. richmond.edu However, with a primary halide like allyl bromide, substitution is the predominant pathway. masterorganicchemistry.com
Palladium-Catalyzed Synthetic Routes to Allyl-Substituted Quinolines
Palladium catalysis offers versatile methods for the synthesis of quinoline (B57606) derivatives, including those with allyl substituents. These methods often involve the construction of the quinoline ring itself through cyclization reactions.
One palladium-catalyzed approach involves the oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgrsc.orgscispace.com This method is advantageous as it can proceed without the need for acids, bases, or other additives. rsc.orgrsc.orgscispace.com The reaction typically uses a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgscispace.com This process demonstrates a broad substrate scope, tolerating various functional groups. rsc.orgrsc.orgscispace.com
A plausible reaction pathway involves the palladium-catalyzed oxidation of the aryl allyl alcohol to an α,β-unsaturated aldehyde. mdpi.com This aldehyde then undergoes condensation with an aniline (B41778) to form an imine intermediate. mdpi.com Subsequent intramolecular cyclization and aromatization, facilitated by the palladium catalyst, lead to the formation of the quinoline ring. rsc.orgmdpi.com
Another palladium-catalyzed strategy is the aerobic oxidative annulation of allylbenzenes with anilines to produce functionalized 2-substituted quinolines. nih.govacs.org This method is characterized by its high atom economy and functional group tolerance. nih.govacs.org The reaction is thought to proceed through the oxidation of an allylic C-H bond, leading to the formation of new C-C and C-N bonds in a single operation. nih.govacs.org
The proposed mechanism initiates with the formation of a π-allylpalladium intermediate from the coordination of the allylic C-H bond with the palladium catalyst. mdpi.com Nucleophilic attack by water, followed by oxidation, generates a cinnamaldehyde (B126680) intermediate. mdpi.com This intermediate then reacts with aniline to form an imine, which undergoes further transformations, including cyclization and aromatization, to yield the quinoline product. mdpi.com
Cobalt-Catalyzed Approaches to 8-Allylated Quinoline Derivatives
Cobalt catalysis has emerged as a powerful tool for the C-H functionalization of quinolines, providing pathways to introduce allyl groups at specific positions.
Cobalt(III) catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, are effective in catalyzing the C-H activation of quinolines for subsequent allylation. researchgate.net For instance, the C-8 position of quinoline N-oxides can be selectively allylated using allyl carbonates or allyl alcohols as the allyl source. researchgate.net These reactions often require a cocatalyst, such as a silver salt, and a base. researchgate.net
The mechanism is believed to involve the initial C-H activation at the C-8 position by the cobalt catalyst, forming a cobaltacyclic intermediate. rsc.org This intermediate then reacts with the allyl source, leading to the formation of the C-C bond and regeneration of the active catalyst. rsc.org
The reactivity and selectivity of cobalt-catalyzed C-H activation can be highly dependent on the ligands attached to the cobalt center. acs.org The use of different ligands can influence the spin state of the cobalt(III) center, which in turn affects its reactivity in C-H activation processes. researchgate.net For example, the choice of ligand can determine whether a reaction proceeds through a single-state or multi-state reactivity pathway. researchgate.net
Furthermore, the directing group on the quinoline substrate plays a crucial role in guiding the cobalt catalyst to a specific C-H bond. nih.govacs.org The 8-aminoquinoline (B160924) group is a well-established directing group for cobalt-catalyzed C-H functionalization. nih.govacs.org The development of new ligands and a deeper understanding of their influence on the catalytic cycle are ongoing areas of research aimed at expanding the scope and efficiency of these transformations. researchgate.net
Rhodium-Catalyzed Transformations for Quinoline Functionalization
Rhodium catalysts are highly effective for the C-H functionalization of quinolines, enabling the direct introduction of various substituents. nih.gov These methods are prized for their atom economy and ability to modify the quinoline core without requiring pre-functionalized starting materials. nih.gov The C-H activation strategy is a powerful tool for building C-C, C-N, and C-halogen bonds on the quinoline ring. nih.gov
Research has demonstrated that rhodium(III) catalysts can facilitate the C-H activation of quinoline N-oxides at the C8 position. nih.govacs.org In one notable protocol, a Rh(III)-catalyzed reaction of 2-substituted quinoline N-oxides with acrylates leads to C(8)-H activation and functionalization. This process involves the simultaneous formation of new C-C and C-O bonds, where the N-oxide group acts as both a directing group and an internal oxidant. nih.govacs.org A key five-membered rhodacycle intermediate has been identified, providing insight into the catalytic cycle. nih.govacs.org
Furthermore, rhodium complexes like [Rh(cod)Cl]₂ have been used for the C2 alkylation of quinoline N-oxide with acrylates, achieving high yields. mdpi.com While this directs functionalization to the C2 position, it showcases the tunability of rhodium catalysis. The choice of directing group and catalyst system can selectively activate different C-H bonds on the quinoline ring. For instance, studies on methylquinolines using a rhodium(I)-hydride complex, RhH{κ³-P,O,P-[xant(P²Pr₂)₂]}, have shown that the position of the methyl group can direct C-H activation to either the C2 or C4 position. nih.gov The development of rhodium-catalyzed methods for the direct C8-alkenylation or arylation represents a significant advancement in synthesizing complex quinoline derivatives. lucp.net
Table 1: Examples of Rhodium-Catalyzed Quinoline Functionalization
| Catalyst System | Substrate | Reagent | Position Functionalized | Product Type | Reference |
| Rh(III) complex | 2-Substituted Quinoline N-oxides | Acrylates | C8 | 3-Hydroxyquinolin-8-yl propanoates | nih.govacs.org |
| [Rh(cod)Cl]₂ / dppe | Quinoline N-oxide | tert-Butyl acrylate | C2 | C2-alkylated quinoline | mdpi.com |
| RhH{κ³-P,O,P-[xant(P²Pr₂)₂]} | 3-, 4-, or 5-Methylquinoline | - | C2 | Rhodium(I)-(2-quinolinyl) derivatives | nih.gov |
| RhH{κ³-P,O,P-[xant(P²Pr₂)₂]} | 2-, 6-, or 7-Methylquinoline | - | C4 | Rhodium(I)-(4-quinolinyl) derivatives | nih.gov |
| [RhCl(CO)₂]₂ | 2-Substituted Pyridines | Bromoarenes | C6 (arylation) | Arylated pyridines | lucp.net |
Note: This table presents examples of rhodium's capability in quinoline functionalization, which forms the basis for potential synthetic routes to derivatives like this compound.
Other Transition Metal-Catalyzed Syntheses for Quinoline Derivatives (e.g., Copper, Iron, Silver)
Beyond rhodium, other transition metals such as copper, iron, and silver have proven indispensable for the synthesis and functionalization of quinoline derivatives. These metals offer advantages in terms of cost, availability, and unique reactivity.
Copper-Catalyzed Syntheses
Copper catalysis is particularly relevant for the synthesis of this compound via C-O coupling reactions, often referred to as Ullmann condensations. This method typically involves the reaction of 8-hydroxyquinoline with an allyl halide in the presence of a copper catalyst. Copper catalysts in various oxidation states (Cu(0), Cu(I), and Cu(II)) have been shown to be effective. beilstein-journals.org For instance, copper(I) iodide has been used effectively in the presence of a base like N,N-diisopropylethylamine (DIPEA) for related click reactions. beilstein-journals.org
Recent advancements have focused on developing highly active copper catalyst systems that operate under milder conditions with high turnover numbers. nih.gov Ligands such as oxalohydrazides and N¹,N²-diarylbenzene-1,2-diamines have been developed to enhance the efficiency of Cu-catalyzed C-O coupling, allowing reactions to proceed even at room temperature. nih.govnih.gov Copper nanoparticles (CuO NPs) also serve as efficient and reusable heterogeneous catalysts for quinoline synthesis via the Friedländer annulation, highlighting a green chemistry approach. koreascience.kr
Iron-Catalyzed Syntheses
Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. chemistryviews.org Iron-catalyzed reactions provide environmentally friendly and scalable routes to quinoline derivatives. chemistryviews.orgacs.org Various methods have been developed, including a three-component coupling of aldehydes, amines, and styrenes using inexpensive FeCl₃ with oxygen as the oxidant. chemistryviews.org Another green protocol uses FeCl₃·6H₂O in water for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds to produce a range of substituted quinolines in high yields. tandfonline.com
Iron catalysis has also been applied to direct C-H functionalization. Chelation-assisted, iron-catalyzed remote C-H allylation of quinolines has been achieved, allowing for regiospecific functionalization at the C4 or C5 positions. acs.orgnih.gov Furthermore, iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols provides access to polysubstituted quinolines. acs.org These waste-minimized approaches, often using external oxidant-free systems, position iron catalysis as a highly sustainable strategy in organic synthesis. rsc.org
Silver-Catalyzed Syntheses
Silver catalysts are effective in mediating unique transformations for synthesizing polysubstituted quinolines. Silver-catalyzed cascade reactions can construct the quinoline framework from simple starting materials. researchgate.net For example, a one-step synthesis from anilines, aldehydes, and ketones has been developed. researchgate.net Another approach involves the silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds, which produces annulated quinoline derivatives in excellent yields. thieme-connect.comthieme-connect.comresearchgate.net
Silver catalysts, such as AgSbF₆ and silver trifluoroacetate, have demonstrated high efficiency and regioselectivity in these cyclization reactions. thieme-connect.comthieme-connect.commdpi.com Silver has also been used to promote the direct C-H oxidative carbamoylation of quinolines with oxamic acids through an oxidative decarboxylation pathway. researchgate.net Additionally, a ligand- and base-free silver-catalyzed system has been reported for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines in water, offering a green route to saturated quinoline cores. acs.org
Green Chemistry Approaches and Nanocatalysis in Quinoline Synthesis
The principles of green chemistry, which aim to minimize waste and energy consumption, have been increasingly applied to the synthesis of quinolines. researchgate.netbenthamdirect.com This involves the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.govijpsjournal.com Nanocatalysis has emerged as a cornerstone of this green transition due to the unique properties of nanoscale materials. nih.govacs.orgnih.gov
Nanocatalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts, including high surface area-to-volume ratios, enhanced catalytic activity, high stability, and ease of recovery and reusability. nih.govacs.org Various metal and metal oxide nanoparticles have been successfully employed for quinoline synthesis.
Copper-Based Nanocatalysts : CuO nanoparticles are effective, reusable catalysts for the Friedländer synthesis of quinolines under solvent-free conditions. koreascience.kr Magnetic CuNiFeO nanocatalysts have been used for the double dehydrogenation tandem cyclization of 2-aminobenzyl alcohol with other alcohols to produce quinolines, with the catalyst being easily separable using an external magnet for reuse. researchgate.net
Iron-Based Nanocatalysts : Magnetic iron oxide (Fe₃O₄) nanoparticles, sometimes supported on other materials like silica (B1680970) (Fe₃O₄@SiO₂–SO₃H), have been used as catalysts for multicomponent reactions to synthesize quinoline derivatives under ultrasonic irradiation or with simple heating. nih.gov These catalysts are highly efficient and can be recycled multiple times with minimal loss of activity. nih.gov
Other Nanocatalysts : Silica nanoparticles (NPs) have been used to catalyze the Friedländer annulation between 2-aminoaryl ketones and carbonyl compounds under microwave irradiation, leading to high yields and short reaction times. rsc.org Similarly, commercial TiO₂ nanoparticles have been shown to catalyze C-alkylation and quinoline synthesis via a hydrogen-borrowing mechanism, offering a cost-effective and environmentally friendly alternative to precious metal catalysts. rsc.org
These green approaches often utilize eco-friendly solvents like water or ethanol (B145695), or are performed under solvent-free conditions. tandfonline.comresearchgate.net The combination of nanocatalysis with energy-efficient techniques such as microwave or ultrasound irradiation further enhances the sustainability of quinoline synthesis, aligning with the core tenets of green chemistry. benthamdirect.comnih.gov
Table 2: Performance of Various Nanocatalysts in Green Quinoline Synthesis
| Nanocatalyst | Synthetic Method | Substrates | Key Advantages | Reference |
| CuO NPs | Friedländer Annulation | 2-Aminoaryl ketones, active methylene compounds | Solvent-free, reusable, high yields | koreascience.kr |
| Fe₃O₄@SiO₂–SO₃H | Four-component condensation | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium (B1175870) acetate | Ultrasonic irradiation, reusable, efficient | nih.gov |
| Magnetic CuNiFeO | Acceptorless Dehydrogenative Cyclization | 2-Aminobenzyl alcohol, various alcohols | Magnetically separable, reusable, sustainable | researchgate.net |
| Silica NPs | Friedländer Annulation | 2-Aminoaryl ketones, carbonyl compounds | Microwave-assisted, reusable (14+ cycles), neutral conditions | rsc.org |
| TiO₂ (P25) NPs | Borrowing Hydrogen Method | 2-Aminobenzyl alcohol, ketones | Heterogeneous, cost-effective, high yields (up to 96%) | rsc.org |
| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | Aniline derivatives, benzaldehyde, phenylacetylene | High surface area, stable, excellent yields (85-96%) | nih.gov |
Reactivity and Mechanistic Investigations of 8 Allyloxy Quinoline Transformations
Thermal Rearrangement Studies of 8-(Allyloxy)quinoline
Thermal rearrangement reactions, particularly the Claisen rearrangement, are powerful tools for carbon-carbon bond formation. In the context of this compound, these reactions facilitate the migration of the allyl group from the oxygen atom to the carbon framework of the quinoline (B57606) ring.
The Claisen rearrangement is a scirp.orgscirp.org-sigmatropic rearrangement that occurs when allyl aryl ethers are heated. researchgate.net For this compound, this intramolecular process typically involves the migration of the allyl group to the C-7 position of the quinoline ring, which is ortho to the oxygen atom. The reaction is believed to proceed through a concerted, cyclic transition state, leading to the formation of an intermediate dienone, which then tautomerizes to the aromatic product, 7-allyl-8-hydroxyquinoline. pitt.edu The thermal rearrangement of a related compound, geranyl quinolin-8-yl ether, also proceeds via an initial Claisen rearrangement to form the C-7 substituted product. semanticscholar.org
The pathway of the rearrangement of allyloxy-aromatic compounds is highly sensitive to the reaction conditions, especially the solvent. scirp.orgscirp.org Studies on analogous systems like cinnamyloxynaphthalenes show that in non-polar solvents such as decalin, the intramolecular Claisen rearrangement is the predominant pathway. scirp.org However, in polar, high-boiling solvents like diethylene glycol (DEG), intermolecular processes can compete with or even dominate the Claisen rearrangement, particularly at higher temperatures. scirp.orgscirp.org For this compound, the choice of solvent and temperature would similarly be expected to dictate the balance between the desired intramolecular Claisen rearrangement and potential intermolecular side reactions.
While the Claisen rearrangement is an intramolecular process, intermolecular rearrangements can occur under certain conditions, especially in polar solvents at elevated temperatures. scirp.org For allyloxyaromatic compounds, this can lead to the formation of products resulting from the cleavage of the ether linkage, generating an allyl cation and a quinolinolate anion. These reactive intermediates can then recombine at different positions or react with the solvent. For instance, in the rearrangement of cinnamyloxybenzene (B8619491) in diethylene glycol, products from intermolecular pathways are observed, including those where the cinnamyl group has been captured by the solvent. scirp.org Although specific studies on the intermolecular rearrangement of this compound are not detailed in the provided sources, the principles from analogous systems suggest this as a potential competing pathway under forcing thermal conditions in polar media. scirp.orgscirp.org
Catalytic Effects of Metal Salts on Rearrangement Reactions
To overcome the high temperatures often required for thermal Claisen rearrangements, various catalysts have been developed. researchgate.net Lewis acids and metal salts are known to accelerate this transformation. Research has shown the catalytic effect of metal salts on the Claisen rearrangement of this compound. scirp.orgscirp.org Alkaline-earth metal salts, such as magnesium, calcium, strontium, and barium triflates or triflimides, have been shown to be effective catalysts for the Claisen rearrangement of general allyl aryl ethers. google.com These catalysts are thought to coordinate to the ether oxygen, which facilitates the scirp.orgscirp.org-sigmatropic shift and allows the reaction to proceed under milder conditions.
| Catalyst Type | General Effect on Claisen Rearrangement | Reference |
| Lewis Acids | Accelerate the reaction, allowing for lower temperatures. | researchgate.net |
| Metal Salts (general) | Catalyze the rearrangement of this compound. | scirp.orgscirp.org |
| Alkaline-earth Metal Salts | Effective for various allyl aryl ethers. | google.com |
C-H Functionalization at the C-8 Position of Quinoline Ring Systems
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods for modifying heterocyclic systems. mdpi.com The C-8 position of the quinoline ring can be selectively functionalized using transition-metal catalysis, often guided by the nitrogen atom of the quinoline or an N-oxide group. rsc.org
A significant advancement in C-8 functionalization is the direct allylation of quinoline derivatives. An unprecedented C-8 selective C-H bond allylation of quinoline N-oxide has been achieved using a Cp*Co(III) catalyst. acs.orgnih.govresearchgate.net This reaction proceeds efficiently with allyl carbonate or allyl alcohol as the allylating agent and utilizes the N-oxide as a traceless directing group. acs.orgresearchgate.net
The mechanism is notably dependent on the metal catalyst used. With a CpCo(III) catalyst, the reaction with an allyl carbonate proceeds via a β-oxygen elimination pathway. When allyl alcohol is used as the allylating agent with the same cobalt catalyst, the reaction proceeds through a β-hydroxy elimination pathway. acs.orgnih.gov This is distinct from the reactivity observed with a CpRh(III) catalyst, which, under similar non-oxidative conditions with allyl alcohol, favors a β-hydride elimination pathway, leading to different products. mdpi.comresearchgate.net This difference in selectivity highlights the unique reactivity imparted by the cobalt catalyst, which is attributed to its oxophilicity. researchgate.net
The reaction tolerates a wide range of functional groups, demonstrating its synthetic utility. acs.orgresearchgate.net
Traceless Directing Group Strategies in C-8 Functionalization
The direct functionalization of C-H bonds is a paramount goal in organic synthesis for its atom and step economy. Chelation-assisted strategies, which utilize a directing group (DG) to position a metal catalyst near a specific C-H bond, have become powerful tools for achieving regioselectivity. However, the subsequent removal of the DG often requires additional synthetic steps. The "traceless directing group" (TDG) strategy elegantly overcomes this limitation by enabling the functionalization and removal of the DG in a single, one-pot operation. rsc.org
One notable application of this strategy is the C-8 selective allylation of quinoline. nih.gov Research has demonstrated that a Cp*Co(III) catalyst can achieve the C(8)-H bond allylation of quinoline using allyl carbonate or allyl alcohol. nih.gov In this process, the quinoline nitrogen acts as a directing group for the catalyst, and the transformation proceeds smoothly with tolerance for various functional groups. nih.gov
A more advanced approach involves a traceless nucleophile-triggered strategy for the C-8 functionalization of quinolines at room temperature. nih.gov This method utilizes N-alkenoxyheteroarenium salts, which are typically challenging substrates due to the electron-deficient nature of the quinolinium salt. The strategy involves the use of a traceless nucleophile that converts the quinolinium segment into a dearomatized intermediate, thereby facilitating the C-8 functionalization. nih.govresearchgate.net Experimental and computational studies have confirmed the transient role of the nucleophile, which enables transformations previously inaccessible for such electron-poor heteroarenes. nih.gov This methodology has proven to be general, with applications in the regioselective C-H functionalization of other electron-deficient systems like phenanthridine (B189435) and isoquinoline (B145761) N-oxides. nih.gov
Table 1: Traceless Directing Group Strategies for Quinoline C-8 Functionalization
| Strategy | Catalyst/Reagent | Key Intermediate | Substrate | Outcome | Reference |
|---|---|---|---|---|---|
| C-H Allylation | Cp*Co(III) | Cobaltacycle | Quinoline + Allyl Carbonate | C-8 Allylation via β-oxygen elimination | nih.gov |
| Traceless Nucleophile | Not specified (Traceless) | Dearomatized quinolinium intermediate | N-alkenoxyquinolinium salt | Regioselective C-8 functionalization | nih.gov |
Mechanistic Insights into C-H Activation Pathways
Understanding the mechanism of C-H activation is crucial for optimizing reaction conditions and expanding the scope of quinoline functionalization. Several distinct mechanistic pathways have been identified, largely dependent on the metal catalyst and the substrate's electronic properties. The primary mechanisms involved in the C-H activation of quinolines include oxidative addition (OA), single-electron transfer (SET), and concerted metalation-deprotonation (CMD). mdpi.com
In the Co(III)-catalyzed C-8 allylation of quinoline with allyl alcohol, a key mechanistic feature is the β-hydroxy elimination pathway. nih.gov This contrasts with Rh(III) catalysis, which is proposed to proceed via a β-hydride elimination pathway, highlighting how the choice of metal can dictate the reaction mechanism and selectivity. nih.gov
For analogous 8-aminoquinoline (B160924) systems, detailed mechanistic studies on Ni-catalyzed C(sp³)–H arylation have provided significant insights. These investigations, supported by DFT calculations, point towards a concerted oxidative addition mechanism for the key C-H functionalization step. chemrxiv.org In these systems, a dinuclear nickel carboxylate intermediate has been isolated, representing a catalytically relevant species prior to the C-H activation event. chemrxiv.org
Furthermore, a single-electron transfer (SET) mechanism has been identified in the cobalt-catalyzed remote C-H nitration of 8-aminoquinolines. shu.ac.uk In this proposed pathway, a Co(III) species, generated in situ, acts as a strong oxidant, leading to an SET from the electron-rich quinoline. This forms a cationic quinoline radical intermediate, which then reacts with the functionalizing agent. shu.ac.uk The preference for substrates bearing electron-donating groups supports the plausibility of this SET mechanism. shu.ac.uk Radical scavengers like TEMPO have been shown to inhibit similar functionalization reactions, providing further evidence for radical pathways. mdpi.com
Table 2: Proposed Mechanisms in Quinoline C-H Activation
| Catalyst System | Proposed Mechanism | Key Step / Intermediate | Substrate Type | Reference |
|---|---|---|---|---|
| Cp*Co(III) | Concerted Metalation-Deprotonation | β-Hydroxy elimination | Quinoline / Allyl alcohol | nih.gov |
| Ni(II) | Concerted Oxidative Addition | Dinuclear Ni-carboxylate intermediate | 8-Aminoquinoline derivative | chemrxiv.org |
| Co(II)/Co(III) | Single-Electron Transfer (SET) | Cationic quinoline radical | 8-Aminoquinoline | shu.ac.uk |
| Ru(II) | Radical Pathway | Inhibition by TEMPO | 2-(o-tolyl)pyridine | mdpi.com |
Electrophile-Induced Cyclization Reactions of Allyloxyquinoline Analogs
The allyl group in this compound and its analogs is susceptible to electrophilic attack, initiating cyclization cascades that lead to complex heterocyclic systems. These reactions often proceed under mild conditions and provide access to fused ring structures that would be challenging to synthesize through other means. nih.gov
Acid-catalyzed cyclization of 8-(cycloalkenyloxy)quinolines, which are structural analogs of this compound, has been investigated. These reactions can produce novel heterocyclic systems through a combination of rearrangement and cyclization steps. For example, the reaction of 8-(cycloalkenyloxy)quinolines can lead to the formation of benzofuro[3,2-h]quinoline, among other complex structures, depending on the size of the cycloalkenyl ring. researchgate.net The mechanism often involves an initial Claisen rearrangement of the allyloxyquinoline, followed by acid-catalyzed cyclization of the resulting allyl-substituted quinolinol. researchgate.net
A general and powerful strategy for forming substituted quinolines involves the electrophile-induced cyclization of N-(2-alkynyl)anilines. nih.govmdpi.com While not a direct analog of this compound, this reaction exemplifies the core principle of electrophilic cyclization. Electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), and bromine (Br₂) add to the alkyne, activating it toward nucleophilic attack by the aniline (B41778) ring in a 6-endo-dig cyclization, ultimately yielding 3-halo-substituted quinolines. nih.gov Similarly, iodine-catalyzed cyclization of N-allyl-2-alkynylanilines proceeds via an initial iodocyclization, demonstrating the utility of halogen electrophiles in initiating these transformations. rsc.org
Radical-Mediated Processes in Quinoline Functionalization
Radical-mediated reactions offer an alternative and powerful approach to quinoline functionalization, often providing complementary reactivity to metal-catalyzed processes. These reactions typically involve the generation of a radical species that adds to the quinoline ring system.
A prominent example is the KMnO₄-mediated C-2 arylation of quinoline N-oxides with arylboronic acids. rhhz.net The proposed mechanism involves the decomposition of the arylboronic acid into an aryl radical through a single-electron transfer from the oxidant. This aryl radical then attacks the C-2 position of the quinoline N-oxide to form a radical intermediate, which, after another SET process and deprotonation, yields the 2-arylquinoline N-oxide product. rhhz.net
Radical processes are also implicated in C-H functionalization at other positions. The SET mechanism proposed for the C-H functionalization of 8-aminoquinolines results in the formation of a key cationic quinoline radical intermediate. shu.ac.uk In a closely related analog, the reaction of 2-(allyloxy)-aniline can proceed via a denitrogenative radical cyclization pathway to generate complex heterocyclic products. mdpi.com These examples underscore the versatility of radical intermediates in constructing new bonds on the quinoline framework.
Iodocyclization in Allylthioquinoline Systems (Analogous Reactivity)
The reactivity of the allyl group attached to a heteroatom at the 8-position of quinoline is further exemplified by the behavior of 8-allylthioquinoline, an analog of this compound. This system readily undergoes iodocyclization reactions, where molecular iodine acts as an electrophile to initiate the cyclization of the allylthio group. researchgate.net
Studies on 8-allylthioquinoline complexes with molecular iodine show that these complexes are prereaction states for the iodocyclization that forms thiazolo- and tiazinoquinoline systems. researchgate.net The interaction between the iodine molecule and various donor centers of the quinoline system (the nitrogen heteroatom, the sulfur atom, and the π-system of the allyl group) has been analyzed. Steric hindrance from the S-allyl group at the 8-position can complicate the formation of stable complexes with the quinoline nitrogen, which in turn promotes the convergence of the centers required for cyclization. researchgate.net The reaction of 2-allylthioquinoline with excess iodine leads to the formation of polyiodides of the cyclic thiazoloquinolinium system. researchgate.net X-ray crystallography of these products reveals the complex structures of the resulting triiodide and polyiodide anions. researchgate.net
Principles of Ligand Design for 8-Quinoline Frameworks
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a cornerstone in ligand design, primarily due to its identity as a monoprotic bidentate agent. scirp.orgnih.gov The nitrogen atom in the pyridine (B92270) ring and the adjacent hydroxyl group create a potent chelation site for a wide array of metal ions. scirp.orgscispace.comnih.gov This inherent chelating ability is the foundation upon which more complex ligands are built. nih.gov The design of ligands based on the 8-quinoline framework is guided by several key principles:
Tuning Electronic Properties: The electronic nature of the quinoline ring can be modified by introducing substituents. Electron-donating groups at the C-5 or C-7 positions can induce a red-shift in the emission spectra of the resulting complexes, while electron-withdrawing groups at the same positions are expected to cause a blue-shift. scispace.com
Enhancing Coordination Ability: The coordination potential of the 8-HQ scaffold can be augmented by introducing additional donor groups. For instance, substituents in the ortho position to the quinoline nitrogen atom that contain donor groups can participate in metal ion chelation. nih.gov
Modulating Lipophilicity: The lipophilicity of the ligand, a critical factor in its biological applications, can be controlled through strategic functionalization. nih.govacs.org
Steric Control: The steric bulk of substituents on the quinoline and styryl rings can influence the molecular geometry and supramolecular assembly of the resulting compounds. acs.org
Supramolecular Interactions: The design can incorporate functionalities that promote noncovalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions, which are crucial for the formation of supramolecular architectures. bohrium.commdpi.comresearchgate.netnih.gov
The synthetic versatility of 8-HQ allows for the creation of a diverse library of derivatives with fine-tuned properties for various applications. acs.org
Formation of Metal Complexes with Transition Metal Ions
Derivatives of 8-hydroxyquinoline readily form stable complexes with a wide range of transition metal ions. researchgate.net The deprotonation of the phenolic hydroxyl group, combined with the coordinating ability of the heterocyclic nitrogen, results in a strong bidentate chelate. researchgate.net This allows for the formation of stable five-membered chelate rings. nih.gov The synthesis of these complexes can often be achieved through straightforward methods like hydrothermal or solvothermal reactions. bohrium.commdpi.comnih.gov
Elucidation of Coordination Modes and Stoichiometry
The coordination modes and stoichiometry of metal complexes with 8-quinoline based ligands are diverse and depend on the metal ion, the specific ligand, and the reaction conditions.
Bidentate Coordination: The most common coordination mode involves the nitrogen atom of the quinoline ring and the oxygen atom from the deprotonated hydroxyl group, forming a stable chelate. scirp.orgmdpi.comscirp.org
Stoichiometry: The stoichiometry of the resulting complexes varies. For instance, divalent metal ions often form complexes with a 1:2 metal-to-ligand ratio (ML2). scirp.orgnih.govacs.org However, 1:1 (ML) and even 1:3 (ML3) stoichiometries are also observed. mdpi.comnih.govnih.gov For example, chromium(III) typically forms [Cr(L)₃] complexes. mdpi.comnih.gov Mixed ligand complexes with a 1:1:1 or 1:1:2 ratio of metal to primary ligand to secondary ligand have also been synthesized. researchgate.net
The following table summarizes the stoichiometry of some metal complexes with 8-hydroxyquinoline derivatives:
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |
| Cu(II), Zn(II) | Schiff Bases from 2-carbaldehyde-8-hydroxyquinoline | 1:2 | nih.govacs.org |
| Cr(III) | 2-substituted 8-hydroxyquinoline | 1:3 | mdpi.comnih.gov |
| Cu(II) | Acetohydrazone and Semicarbazone of 8-hydroxyquinoline | 1:2 | nih.gov |
| Cu(II) | Thiosemicarbazone of 8-hydroxyquinoline | 1:1 | nih.gov |
| Various Transition Metals | Mixed ligands with 8-hydroxyquinoline | 1:1:1 or 1:1:2 | researchgate.net |
Studies with Divalent and Trivalent Metal Cations
Extensive research has been conducted on the complexation of 8-quinoline derivatives with both divalent and trivalent metal cations.
Divalent Metal Cations: 8-Hydroxyquinoline and its derivatives form insoluble chelate complexes with a variety of divalent metal ions, including Cu²⁺, Zn²⁺, Mn²⁺, Mg²⁺, Cd²⁺, and Ni²⁺. nih.govscispace.com The resulting complexes often exhibit a 1:2 metal-to-ligand ratio. scirp.org For example, copper(II) and zinc(II) complexes with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have been synthesized and characterized. nih.govacs.org The geometry of these complexes can vary, with square-planar and octahedral geometries being common. scirp.orgscirp.org
Trivalent Metal Cations: Trivalent metal ions such as Fe³⁺, Al³⁺, and Cr³⁺ also form stable complexes with 8-hydroxyquinoline derivatives. nih.govscispace.com These complexes typically have a 1:3 metal-to-ligand ratio, resulting in six-coordinate, often octahedral, geometries. scispace.com For instance, tris(8-hydroxyquinolinato)aluminium(III) (Alq3) is a well-known example used in organic light-emitting diodes (OLEDs). scirp.org Chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have also been synthesized and shown to form stable 3D supramolecular structures. bohrium.commdpi.comnih.gov
Chelation Properties and Metal Binding Affinity
The 8-hydroxyquinoline scaffold is a potent metal chelator due to the presence of the nitrogen and oxygen donor atoms. scirp.org This chelating ability is the root of many of its applications. nih.govdovepress.comresearchgate.net The formation of stable complexes with metal ions is a key characteristic of this class of compounds. researchgate.net
The metal binding affinity of 8-quinoline derivatives can be influenced by the substituents on the quinoline ring. For a 5-nitro-8-hydroxyquinoline-proline hybrid, the metal binding affinity at pH 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The stability of the metal complexes is also an important factor, with Cu(II) complexes of certain 8-hydroxyquinoline Schiff bases showing higher stability than the corresponding Zn(II) complexes. nih.govacs.org
The chelation process can significantly alter the photophysical properties of the ligand. While free 8-hydroxyquinoline is weakly fluorescent, its chelation with metal ions like Al³⁺, Cu²⁺, and Zn²⁺ can lead to a significant enhancement in fluorescence intensity. researchgate.net This property is attributed to the increased rigidity of the molecule upon complexation. scispace.com
Development of Schiff Base Ligands Derived from 8-Hydroxyquinoline Precursors
Schiff bases derived from 8-hydroxyquinoline precursors represent a significant class of ligands with versatile coordination capabilities. These ligands are typically synthesized through the condensation reaction of an aldehyde or ketone derivative of 8-hydroxyquinoline, such as 2-carbaldehyde-8-hydroxyquinoline, with a primary amine. nih.govacs.orgmdpi.com The resulting Schiff bases often act as multidentate ligands, offering additional coordination sites beyond the foundational N,O-donor set of the 8-hydroxyquinoline core.
The introduction of different amine-containing molecules allows for the synthesis of a wide variety of Schiff base ligands with tailored properties. nih.gov For example, Schiff bases have been prepared from the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing morpholine (B109124) or piperidine (B6355638) moieties. nih.govacs.org Another example involves the condensation with 2-hydrazinobenzothiazole, combining the bioactive moieties of both 8-hydroxyquinoline and benzothiazole. mdpi.com
These Schiff base ligands have been shown to form stable complexes with various transition metal ions, including Cu(II), Zn(II), Ni(II), Ru(II), V(IV), and Fe(II). nih.govacs.orgmdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed. nih.govmdpi.com The coordination environment around the metal center is also diverse, with different binding modes being proposed based on spectroscopic and structural data. mdpi.com
Supramolecular Coordination Compounds Featuring 8-Quinoline Moieties
The 8-quinoline framework is a valuable building block in the construction of supramolecular coordination compounds. These are complex assemblies where metal-ligand coordination is complemented by noncovalent interactions, such as hydrogen bonding, π-π stacking, C-H···π, and C-H···O interactions. acs.orgbohrium.commdpi.comnih.gov These weaker interactions play a crucial role in organizing the individual metal complexes into higher-order, well-defined architectures in the solid state. bohrium.commdpi.comnih.gov
Derivatives of 8-hydroxyquinoline are particularly well-suited for the construction of supramolecular structures due to their ability to be chemically modified with various substituents that can direct these noncovalent interactions. mdpi.com For example, 2-substituted 8-hydroxyquinoline ligands have been used to synthesize chromium(III) complexes that self-assemble into 3D supramolecular architectures. bohrium.commdpi.comnih.gov Similarly, 2-styryl-8-hydroxyquinoline derivatives have been employed as versatile ligands to create multinuclear metal complexes and coordination polymers, leading to supramolecular structures like helices and 3D frameworks. acs.org
The study of these supramolecular coordination compounds is an active area of research, with a focus on understanding how the interplay of coordination bonds and noncovalent forces can be used to control the structure and properties of the final material. mdpi.com
Metal-Binding Isosteres of 8-Hydroxyquinoline for Scaffold Design
The development of novel therapeutic agents often relies on the strategic design of molecules that can interact with specific biological targets. Metalloenzymes, which contain metal ions in their active sites, represent a significant class of such targets. nih.gov The design of molecules that can bind to these metal ions, known as metal-binding pharmacophores (MBPs), is a key strategy in the development of metalloenzyme inhibitors. nih.govacs.org 8-Hydroxyquinoline (8-HQ) is a well-established MBP that has been utilized in the development of various bioactive compounds due to its ability to chelate metal ions. scispace.comscirp.org However, to improve properties such as solubility, membrane permeability, and target specificity, researchers often employ a strategy known as bioisosteric replacement. scilit.com This involves substituting a part of the molecule with a different functional group that has similar physical or chemical properties, creating a metal-binding isostere (MBI). acs.org
While direct research on the coordination chemistry of this compound as a metal-binding isostere is not extensively documented in peer-reviewed literature, its structural relationship to 8-hydroxyquinoline suggests its potential as a scaffold for designing novel ligands. The replacement of the hydroxyl group in 8-HQ with an allyloxy group represents an isosteric modification that could modulate its metal-binding and pharmacokinetic properties. The fundamental concept involves retaining the N,O-bidentate chelation motif characteristic of 8-hydroxyquinoline while altering other molecular attributes. acs.org
Research into other isosteres of 8-hydroxyquinoline provides a valuable framework for understanding the potential of this compound in scaffold design. nih.gov A systematic approach to designing 8-HQ isosteres involves modifying the quinoline ring system or the hydroxyl group. acs.org These modifications aim to create a library of MBIs with a wide range of physicochemical properties, which can then be screened for their metal-binding affinity and biological activity. nih.gov
A study on a library of 8-HQ MBIs revealed a broad range of acidities and lipophilicities, demonstrating the tunability of these properties through isosteric replacement. nih.gov
Table 1: Physicochemical Properties of Selected 8-Hydroxyquinoline Metal-Binding Isosteres
| Compound/MBI | pK_a1 | pK_a2 | logD_7.4 |
| 8-Hydroxyquinoline (8-HQ) | 5.03 | 9.77 | 1.83 |
| MBI 1 (Quinazoline derivative) | 3.51 | 8.52 | 1.05 |
| MBI 2 (Pyridine derivative) | 5.43 | 10.12 | 1.97 |
| MBI 3 (Thiazole derivative) | 2.16 | 8.94 | 0.88 |
| MBI 4 (Sulfonamide derivative) | - | 3.34 | -3.83 |
Data sourced from a study on metal-binding isosteres of 8-hydroxyquinoline. nih.gov pKa1 corresponds to the protonated nitrogen of the heteroaromatic ring, and pKa2 corresponds to the hydroxyl group or its isosteric replacement. logD7.4 is the distribution coefficient at pH 7.4.
The coordination of 8-HQ and its isosteres to metal ions is a critical aspect of their function. X-ray crystallography studies on zinc(II) complexes with various 6,6-membered ring MBIs have shown that these ligands coordinate to the metal center in a bidentate fashion through the nitrogen atom of the aromatic ring and the deprotonated hydroxyl group or its isosteric equivalent. nih.gov The resulting complexes typically exhibit a trigonal bipyramidal geometry. nih.gov
Table 2: Selected Structural Data for [TpPh,MeZn(MBI)] Complexes
| MBI in Complex | τ_5 |
| 8-Hydroxyquinoline (8-HQ) | 0.73 |
| MBI 1 (Quinazoline derivative) | 0.72 |
| MBI 2 (Pyridine derivative) | 0.67 |
| MBI 3 (Thiazole derivative) | 0.69 |
Data represents the structural parameter τ5 for trigonal bipyramidal geometry, where τ5 = 0 for a square pyramidal geometry and τ5 = 1 for a trigonal bipyramidal geometry. nih.gov
These findings highlight that isosteric modifications can be made to the 8-hydroxyquinoline scaffold without disrupting the fundamental coordination mode. nih.gov In the case of this compound, the ether oxygen of the allyloxy group could potentially act as the second donor atom, analogous to the hydroxyl oxygen in 8-HQ, to form a stable five-membered chelate ring with a metal ion. The flexibility of the allyl group might also introduce novel conformational possibilities upon metal binding.
The development of metal-binding isosteres of 8-hydroxyquinoline is a promising strategy for creating new metalloenzyme inhibitors with tailored physicochemical and pharmacological properties. nih.govacs.org While specific research on this compound in this context is limited, the principles established from the study of other 8-HQ derivatives provide a strong foundation for its exploration as a novel scaffold in coordination chemistry and ligand design. nih.gov Further investigation into the synthesis, metal-binding properties, and biological activity of this compound and its derivatives is warranted to fully understand its potential.
Conclusion
8-(Allyloxy)quinoline is a fascinating molecule that sits (B43327) at the intersection of several key areas of chemical research. Its synthesis from the readily available 8-hydroxyquinoline (B1678124) provides access to a versatile building block with potential applications in medicinal chemistry, coordination chemistry, and materials science. The presence of the reactive allyl group offers a handle for further chemical modification, paving the way for the development of new and complex molecular architectures. While further research is needed to fully elucidate the specific properties and applications of this compound, its position within the broader family of quinoline (B57606) derivatives suggests a promising future for this intriguing compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within 8-(allyloxy)quinoline.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct protons of the quinoline (B57606) ring and the allyloxy substituent. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline core resonate in the downfield region, generally between δ 7.0 and 8.9 ppm. The protons of the allyl group appear in the more upfield region. Specifically, the methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen are observed around δ 4.7-4.8 ppm. The terminal vinyl protons (=CH₂) show signals between δ 5.3 and 5.5 ppm, while the internal vinyl proton (-CH=) appears as a multiplet around δ 6.1-6.2 ppm.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the quinoline ring typically resonate in the aromatic region (δ 110-155 ppm). The allyloxy group carbons are found further upfield. The methylene carbon (-O-CH₂-) signal appears around δ 69-70 ppm, the terminal vinyl carbon (=CH₂) at approximately δ 118 ppm, and the internal vinyl carbon (-CH=) at about δ 133 ppm. The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Quinoline Aromatic | 7.0 - 8.9 | 110 - 155 |
| Allyl -O-CH₂ - | 4.7 - 4.8 | 69 - 70 |
| Allyl -CH = | 6.1 - 6.2 | 133 |
| Allyl =CH₂ | 5.3 - 5.5 | 118 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. Using techniques like Electrospray Ionization (ESI-MS), the compound is ionized, typically by protonation, to form a molecular ion [M+H]⁺. For this compound, which has a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol , the ESI-MS spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of 186.06, corresponding to the protonated molecule [C₁₂H₁₁NO+H]⁺. nih.govmassbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy. nih.gov
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of fragments from the parent ion, such as the loss of the allyl group, providing further structural evidence. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits absorption bands at specific frequencies corresponding to the vibrational modes of its bonds.
Key characteristic peaks include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the allyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring vibrations for the quinoline system are found in the 1500-1600 cm⁻¹ region.
C-O-C stretching: A strong, characteristic band for the ether linkage is typically present in the 1200-1250 cm⁻¹ range.
=C-H bending (out-of-plane): Vibrations from the vinyl group in the allyl substituent can be seen in the 900-1000 cm⁻¹ region.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | > 3000 |
| Aliphatic C-H stretch | < 3000 |
| Aromatic C=C / C=N stretch | 1500 - 1600 |
| Ether C-O-C stretch | 1200 - 1250 |
| Vinyl =C-H bend | 900 - 1000 |
UV-Visible Absorption and Fluorescence Emission Spectroscopy for Electronic Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which arise from electron transitions within the quinoline chromophore. nih.gov
UV-Visible Absorption: In a suitable solvent like ethanol (B145695) or methanol, the UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. ukm.edu.my For this compound, one would expect to see absorption maxima (λ_max) in the ultraviolet region, often with a prominent band around 240-250 nm and other features at longer wavelengths, extending into the 300-320 nm range.
Fluorescence Emission: Quinoline and its derivatives are often fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound can exhibit fluorescence emission. The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment and can provide insights into the excited state dynamics. nih.govresearchgate.net
X-ray Diffraction Techniques for Solid-State Structure Determination (e.g., Single Crystal, Powder X-ray Diffraction)
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide a complete and unambiguous determination of its molecular structure. chemmethod.com The analysis yields precise bond lengths, bond angles, and torsion angles. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions like π-π stacking or hydrogen bonding, which dictate the material's bulk properties. nih.govmdpi.com The data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.gov
Powder X-ray Diffraction (PXRD): For polycrystalline or powdered samples, PXRD provides a characteristic diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline phase of the compound and can be used for phase identification and to assess sample purity.
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature. abo.fi
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. nih.gov The resulting TGA curve provides information about the thermal stability of the compound. For this compound, the TGA curve would show a stable baseline up to its decomposition temperature, at which point a significant mass loss would be observed as the molecule breaks down into volatile fragments.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference as they are heated. nih.gov The DTA curve reveals information about thermal events such as melting, crystallization, and decomposition. An endothermic peak would indicate the melting point of this compound, while exothermic peaks would correspond to decomposition or other phase transitions. Combining TGA and DTA allows for a comprehensive understanding of the material's thermal behavior. researchgate.net
Advanced Functional Materials and Catalytic Applications of 8 Allyloxy Quinoline Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
Currently, there is a lack of specific research detailing the application of 8-(allyloxy)quinoline as a primary component in Organic Light-Emitting Diodes (OLEDs). The field of OLEDs has been dominated by metal complexes of 8-hydroxyquinoline (B1678124), most notably tris(8-hydroxyquinolinato)aluminum (Alq3). Alq3 is a highly effective material used as both an electron-transporting layer and an emissive layer in OLED devices. Its stability, electron mobility, and electroluminescent properties have made it a benchmark in the field.
The function of Alq3 and similar metal complexes in OLEDs is intrinsically linked to the ability of the 8-hydroxyquinoline ligand to form stable chelate complexes with metal ions. The nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group coordinate with the metal center. This coordination structure is fundamental to the material's electronic properties and its performance in OLEDs. In this compound, the hydroxyl proton is replaced by an allyl group, which prevents the formation of such classic metal chelate complexes. This structural modification is likely the primary reason for its absence in OLED literature, as it cannot participate in the same type of coordination that makes 8-hydroxyquinoline derivatives so successful in this application.
| Compound/Complex | Role in OLED | Emission Color | Reference Compound |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport, Emissive Layer | Green | Yes |
| Bis(8-hydroxyquinolinato)zinc (Znq2) | Emissive Layer | Green-Yellow | Yes |
| This compound | Not established | Not applicable | No |
Development of Chemosensors and Fluorescent Probes for Metal Ions
The development of chemosensors and fluorescent probes for the detection of metal ions is a significant application of quinoline derivatives. These sensors often operate based on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are particularly prominent in this field.
The sensing mechanism of these probes typically involves the coordination of a target metal ion with the nitrogen atom of the quinoline ring and a heteroatom (oxygen or nitrogen) at the 8-position. This binding event alters the photophysical properties of the molecule, leading to a detectable change in fluorescence or color. For instance, 8-hydroxyquinoline derivatives have been extensively used to detect a variety of metal ions, including Al³⁺, Zn²⁺, and Cu²⁺.
There is limited specific information on the use of this compound as a chemosensor. The ether linkage in this compound makes the oxygen atom a much weaker Lewis base compared to the deprotonated oxygen of 8-hydroxyquinoline. While the nitrogen atom of the quinoline ring can still participate in coordination, the lack of a strong, bidentate chelation site diminishes its potential as a selective and sensitive fluorescent probe for most metal ions in the same manner as its hydroxyl counterpart.
| Quinoline Derivative | Target Metal Ion(s) | Sensing Mechanism |
| 8-Hydroxyquinoline | Al³⁺, Zn²⁺, Mg²⁺ | Chelation-Enhanced Fluorescence |
| 8-Aminoquinoline | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer |
| This compound | Not established | Not established |
Role as Electron Carriers in Organic Electronics
In the realm of organic electronics, materials that can efficiently transport electrons are crucial for the performance of devices like OLEDs and organic field-effect transistors (OFETs). As mentioned previously, metal complexes of 8-hydroxyquinoline, particularly Alq3, are well-established electron-transporting materials. The electron-deficient nature of the pyridine (B92270) ring in the quinoline structure contributes to its ability to accept and transport electrons.
The performance of these materials is dependent on the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The coordination of the 8-hydroxyquinolate ligand to a metal center in complexes like Alq3 results in a material with suitable LUMO energy levels for electron injection from common cathodes and good intermolecular electronic coupling for electron transport.
| Compound | Application in Organic Electronics | Key Property |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport Layer in OLEDs | High Electron Mobility |
| This compound | Not established | Unknown |
Utilization in Analytical Chemistry for Metal Ion Extraction and Gravimetric Analysis
8-Hydroxyquinoline is a well-known and widely used reagent in analytical chemistry for the separation and quantitative determination of metal ions. Its utility stems from its ability to form stable, insoluble chelate complexes with a wide range of metal ions. This property allows for the selective precipitation of metal ions from a solution, which can then be quantified gravimetrically. ias.ac.innist.govyoutube.commcconline.org.in Furthermore, the lipophilic nature of the metal-oxine complexes facilitates their extraction from aqueous solutions into immiscible organic solvents, a technique known as solvent extraction. nih.govgoogle.comscispace.com
The formation of these stable chelates is dependent on the presence of the hydroxyl group at the 8-position, which, upon deprotonation, coordinates with the metal ion along with the quinoline nitrogen. The reaction can be generalized as:
Mⁿ⁺ + n(C₉H₇NO) → M(C₉H₆NO)ₙ + nH⁺
The insolubility of these complexes in aqueous solutions allows for their separation by filtration for gravimetric analysis. The choice of pH is crucial for the selective precipitation of different metal ions.
Given that this compound lacks the acidic proton of the hydroxyl group, it cannot act as a chelating agent in the same manner. The ether oxygen is a significantly weaker electron donor and does not deprotonate to form a covalent bond with a metal ion. Consequently, it is not expected to form the stable, insoluble complexes necessary for gravimetric analysis or efficient solvent extraction of metal ions. This fundamental difference in chemical reactivity explains the absence of this compound in the literature for these analytical applications.
| Analytical Technique | Reagent | Target Metal Ions | Principle of Method |
| Gravimetric Analysis | 8-Hydroxyquinoline | Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺ | Formation of insoluble metal-oxine complexes |
| Solvent Extraction | 8-Hydroxyquinoline | Various metal ions | Formation of neutral, lipophilic metal chelates |
| Gravimetric Analysis | This compound | Not applicable | Does not form stable, insoluble complexes |
Application as Ligands or Catalysts in Non-Biological Catalytic Transformations
Quinoline and its derivatives are utilized as ligands in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and substituents on the ring can be used to tune the steric and electronic properties of the resulting catalyst. For example, quinoline-based ligands have been employed in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgnih.govmdpi.com
The catalytic activity often arises from the ability of the ligand to stabilize a particular oxidation state of the metal center or to influence the substrate's approach to the active site. In the case of 8-hydroxyquinoline, it can act as a bidentate ligand, forming stable complexes that can themselves be catalytically active or serve as catalyst precursors.
There is a lack of specific reports on the use of this compound as a ligand or catalyst in non-biological catalytic transformations. While the quinoline nitrogen is available for coordination, the allyloxy group is generally considered a weakly coordinating substituent. The allyl group itself, however, could potentially participate in certain catalytic cycles, for instance, through π-allyl intermediates, but this would represent a different mode of reactivity compared to the typical role of a spectator ligand. The catalytic oxidation of the related compound 8-hydroxyquinoline to quinoline-5,8-dione has been reported, demonstrating the reactivity of the quinoline core under catalytic conditions. rsc.orgresearchgate.net
| Ligand/Catalyst System | Catalytic Transformation | Metal Center |
| Iron tetrasulfophthalocyanine / SiO₂ | Oxidation of 8-hydroxyquinoline | Iron |
| Iron(III) chloride-phenanthroline complex | Hydroxyalkylation of quinoline | Iron |
| This compound | Not established | Not applicable |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
